
Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)-: is an organic compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes an acetamide group, an allyl group, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- typically involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with allylamine to yield the desired acetamide derivative . The reaction conditions often include the use of dichloromethane as a solvent and a drop of dimethylformamide (DMF) as a catalyst .
Industrial Production Methods: While specific industrial production methods for Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the acetamide group.
Substitution: Reagents such as sodium hydride (NaH) for deprotonation followed by nucleophiles for substitution.
Major Products:
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Acetamide, N-(2,4-dimethylphenyl)-
Comparison:
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- has a similar structure but lacks the allyl group, which may affect its reactivity and biological activity .
- Acetamide, N-(2,4-dimethylphenyl)- differs in the substitution pattern on the phenyl ring, which can influence its chemical properties and applications .
Acetamide, N-allyl-2-(3,4-dimethoxyphenyl)- stands out due to its unique combination of functional groups, making it a versatile compound for various research applications.
特性
CAS番号 |
73664-30-9 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H17NO3/c1-4-7-14-13(15)9-10-5-6-11(16-2)12(8-10)17-3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15) |
InChIキー |
KTTPTZYEJHTOBO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)

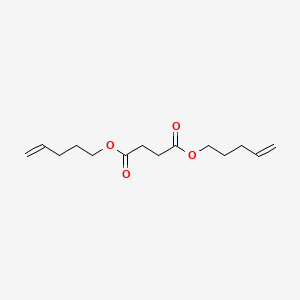
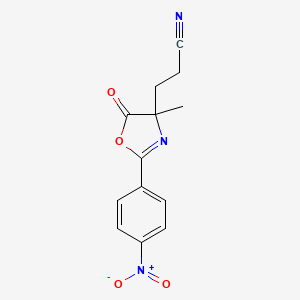

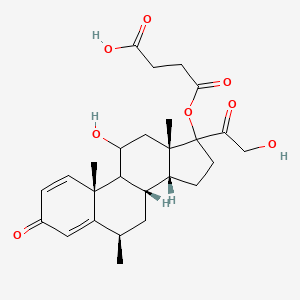
![1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
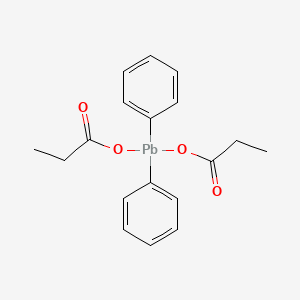
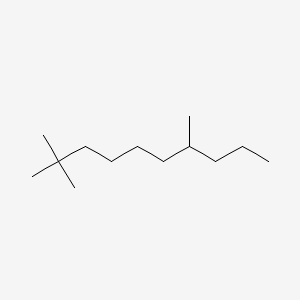

![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)
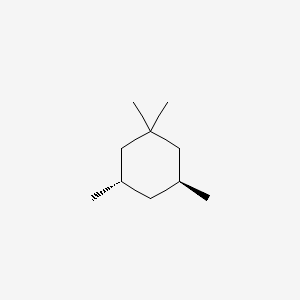
![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)
